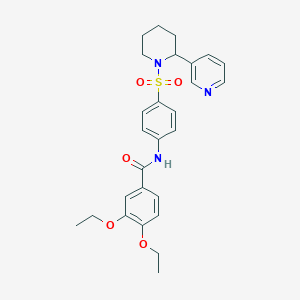

3,4-二乙氧基-N-(4-((2-(吡啶-3-基)哌啶-1-基)磺酰基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-diethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a chemical compound that belongs to the class of sulfonamide drugs. This compound has been the subject of extensive research due to its potential therapeutic applications in various diseases.

科学研究应用

Anti-Tubercular Activity

Tuberculosis (TB) remains a global health concern, necessitating the discovery of effective anti-TB agents. Researchers have explored novel compounds to combat Mycobacterium tuberculosis (MTB). In this context, derivatives of 3,4-diethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide were synthesized and evaluated for their anti-tubercular activity against MTB H37Ra . Notably, several compounds demonstrated significant inhibitory effects, with IC50 values ranging from 1.35 to 2.18 μM. These promising results highlight the compound’s potential as an anti-TB agent.

Akt1 Inhibition

Akt1 (protein kinase B) plays a crucial role in cell survival and proliferation. Small molecule inhibitors targeting Akt1 have been investigated for cancer therapy. While most Akt1 inhibitors act through ATP-competitive mechanisms, this compound offers a distinct mode of action. Further studies are warranted to explore its efficacy and specificity .

Anti-Fibrotic Properties

Fibrosis, characterized by excessive collagen deposition, contributes to various diseases. Compounds that inhibit collagen synthesis or modulate fibrotic pathways are of interest. 3,4-diethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide may hold promise in this regard. For instance:

- Sorafenib, a VEGFR-2 and PDGF-β inhibitor, reduces collagen deposition in liver fibrosis models .

- N~2~,N~4~-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide inhibits collagen synthesis by inactivating hepatic stellate cells .

- Other compounds, such as ethyl 3,4-dihydroxybenzoate and S4682, have shown anti-fibrotic effects .

Structural Characterization

Imatinib, a widely used leukemia drug, has been structurally characterized as a piperazin-1-ium salt. Similarly, further structural studies on this compound could enhance our understanding of its pharmacological properties .

作用机制

Target of Action

Compounds with similar structures, such as imatinib, have been found to specifically bind to an inactive abelson tyrosine kinase domain . This domain is characteristic for a gene involved in the development of chronic myelogenic leukemia .

Mode of Action

Based on the structural similarity to imatinib, it can be inferred that the compound might bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions could lead to the inhibition of the target’s activity, thereby affecting the downstream cellular processes .

Biochemical Pathways

Similar compounds like imatinib are known to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling pathways . The inhibition of these enzymes can disrupt the signaling pathways, leading to changes in cellular functions.

属性

IUPAC Name |

3,4-diethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O5S/c1-3-34-25-15-10-20(18-26(25)35-4-2)27(31)29-22-11-13-23(14-12-22)36(32,33)30-17-6-5-9-24(30)21-8-7-16-28-19-21/h7-8,10-16,18-19,24H,3-6,9,17H2,1-2H3,(H,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPLOJFXOFPIMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2372661.png)

![4,6,13-Triazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-5-amine;dihydrochloride](/img/structure/B2372662.png)

![2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride](/img/structure/B2372663.png)

![3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2372664.png)

![2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride](/img/structure/B2372668.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2372670.png)